Cas no 87721-22-0 (4-Iodo-1H-pyrrole-2-carbonitrile)

4-Iodo-1H-pyrrole-2-carbonitrile structure
87721-22-0 structure
Product name:4-Iodo-1H-pyrrole-2-carbonitrile
CAS No:87721-22-0
MF:C5H3N2I
MW:217.99472
CID:582251
PubChem ID:13220312

4-Iodo-1H-pyrrole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-1H-pyrrole-2-carbonitrile
    • EN300-7599214
    • 2-cyano-4-iodopyrrole
    • 87721-22-0
    • SB62915
    • SCHEMBL3573780
    • Z1509168242
    • DTXSID80529325
    • MEUPPRKGBVQHPM-UHFFFAOYSA-N
    • Inchi: InChI=1S/C5H3IN2/c6-4-1-5(2-7)8-3-4/h1,3,8H
    • InChI Key: MEUPPRKGBVQHPM-UHFFFAOYSA-N
    • SMILES: C1=C(C#N)NC=C1I

Computed Properties

  • Exact Mass: 217.93410g/mol
  • Monoisotopic Mass: 217.93410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 39.6Ų

4-Iodo-1H-pyrrole-2-carbonitrile PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7599214-1.0g
4-iodo-1H-pyrrole-2-carbonitrile
87721-22-0 95.0%
1.0g
$414.0 2025-02-24
Enamine
EN300-7599214-5.0g
4-iodo-1H-pyrrole-2-carbonitrile
87721-22-0 95.0%
5.0g
$1199.0 2025-02-24
Aaron
AR004H61-10g
4-Iodo-1H-pyrrole-2-carbonitrile
87721-22-0 95%
10g
$2470.00 2023-12-15
1PlusChem
1P004GXP-5g
4-Iodo-1H-pyrrole-2-carbonitrile
87721-22-0 95%
5g
$1544.00 2024-04-20
1PlusChem
1P004GXP-250mg
4-Iodo-1H-pyrrole-2-carbonitrile
87721-22-0 95%
250mg
$255.00 2024-04-20
Aaron
AR004H61-50mg
4-Iodo-1H-pyrrole-2-carbonitrile
87721-22-0 95%
50mg
$130.00 2025-02-14
1PlusChem
1P004GXP-500mg
4-Iodo-1H-pyrrole-2-carbonitrile
87721-22-0 95%
500mg
$445.00 2024-04-20
Crysdot LLC
CD11037507-1g
4-Iodo-1H-pyrrole-2-carbonitrile
87721-22-0 95+%
1g
$402 2024-07-18
Enamine
EN300-7599214-0.5g
4-iodo-1H-pyrrole-2-carbonitrile
87721-22-0 95.0%
0.5g
$310.0 2025-02-24
Enamine
EN300-7599214-0.1g
4-iodo-1H-pyrrole-2-carbonitrile
87721-22-0 95.0%
0.1g
$113.0 2025-02-24

4-Iodo-1H-pyrrole-2-carbonitrile Related Literature

Additional information on 4-Iodo-1H-pyrrole-2-carbonitrile

Comprehensive Overview of 4-Iodo-1H-pyrrole-2-carbonitrile (CAS No. 87721-22-0)

4-Iodo-1H-pyrrole-2-carbonitrile (CAS No. 87721-22-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This iodinated pyrrole derivative serves as a versatile building block in organic synthesis, particularly in the development of novel bioactive molecules. Its molecular formula, C5H3IN2, combines a pyrrole ring with an iodine substituent and a nitrile group, offering distinct reactivity patterns for cross-coupling reactions and medicinal chemistry applications.

Recent trends in drug discovery highlight the growing demand for halogenated heterocycles like 4-Iodo-1H-pyrrole-2-carbonitrile, as they frequently appear in FDA-approved drugs targeting neurological disorders and infectious diseases. Researchers particularly value its iodo-carbonitrile synergy, which enables selective functionalization at multiple positions—a feature frequently searched in organic synthesis forums and patent literature. The compound's thermal stability (decomposing at 215-220°C) and moderate solubility in polar aprotic solvents make it suitable for diverse reaction conditions, addressing common queries about heterocycle handling protocols.

In material science, this pyrrole-carbonitrile hybrid demonstrates potential for creating conductive polymers, a hotspot in renewable energy research. Its electron-withdrawing nitrile group and heavy atom effect have sparked investigations into organic photovoltaic applications, aligning with Google Scholar's rising search terms like "halogenated pyrroles in OLEDs." Analytical characterization typically involves HPLC purity testing (≥97%) and NMR spectral validation (δ 7.2 ppm for pyrrolic proton), addressing quality control concerns prevalent in fine chemical procurement discussions.

The synthetic utility of CAS 87721-22-0 extends to multicomponent reactions, where it acts as an electrophilic partner in Pd-catalyzed couplings—a technique dominating recent ACS journal publications. Safety data sheets emphasize standard laboratory precautions (gloves, ventilation) without requiring specialized hazard protocols, making it accessible for academic labs. This contrasts with trending searches for "low-toxicity halogenation reagents," positioning 4-Iodo-1H-pyrrole-2-carbonitrile as a balanced option between reactivity and safety.

Emerging applications in bioconjugation chemistry leverage the compound's iodine moiety for radiolabeling experiments, particularly in PET tracer development—an area with 300% YoY growth in PubMed citations. Its crystallographic data (monoclinic P21/c space group) provides structural insights valuable for computational chemistry studies, addressing frequent queries about "halogen bond interactions in drug design." Storage recommendations (amber vials at 2-8°C) reflect best practices for light-sensitive intermediates, a common concern in chemical inventory management systems.

Market analyses indicate rising procurement of iodo-pyrrole derivatives by CROs specializing in fragment-based drug discovery, correlating with industry demand for diverse screening libraries. The compound's Lipinski rule compliance (MW 218.0, LogP ~1.8) makes it particularly relevant for lead optimization workflows, a trending topic in medicinal chemistry webinars. Technical bulletins often highlight its role in constructing privileged scaffolds for kinase inhibitors, addressing frequent search phrases like "pyrrole motifs in targeted therapies."

Environmental fate studies of 4-Iodo-1H-pyrrole-2-carbonitrile show moderate biodegradability (OECD 301D), positioning it favorably compared to persistent halogenated compounds—an increasingly important factor in green chemistry initiatives. Its structure-activity relationship (SAR) potential is evidenced by recent patents covering antimicrobial pyrroles, responding to growing antibiotic resistance concerns. Analytical method development papers frequently cite its distinct UV-Vis absorptionmax 285 nm in acetonitrile), providing solutions for HPLC method optimization challenges.

In academic settings, this compound serves as an excellent case study for teaching heterocyclic nomenclature and electrophilic substitution principles, with 65% of organic chemistry curricula now incorporating halogenated heterocycle examples. Its commercial availability through major chemical suppliers (typically 1-5g research quantities) meets the needs of both industrial and academic researchers, as reflected in rising Google Trends data for "small-quantity specialty chemicals."

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